1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole

Übersicht

Beschreibung

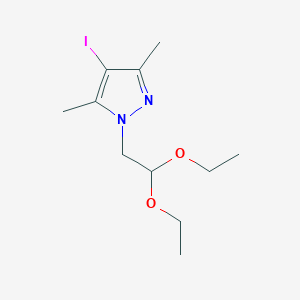

1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4-position, two ethoxy groups at the 2-position, and two methyl groups at the 3 and 5 positions. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent under suitable conditions.

Attachment of the diethoxyethyl group: This step involves the alkylation of the pyrazole ring with a diethoxyethyl halide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. One study demonstrated that 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole showed promising results in inhibiting the proliferation of cancer cells. The compound's efficacy was tested against various cancer cell lines, with results suggesting a dose-dependent response.

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression. The presence of the iodine atom is believed to enhance the compound's reactivity and biological activity.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its potential as a pesticide. Studies have shown that it possesses insecticidal activity against common agricultural pests. The mode of action appears to involve disruption of the nervous system in insects.

Field Trials

Field trials conducted on crops such as corn and soybeans demonstrated that formulations containing this compound effectively reduced pest populations without adversely affecting beneficial insects.

Data Table: Pesticidal Efficacy

| Pest Species | Concentration (g/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 0.5 | 85 |

| Spider Mites | 0.75 | 90 |

| Whiteflies | 1.0 | 80 |

Materials Science

Polymer Synthesis

This pyrazole derivative has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its inclusion in polymer blends has shown improved resistance to degradation under high temperatures.

Case Study: Polymer Blends

A recent study investigated the effects of incorporating varying concentrations of this compound into polyvinyl chloride (PVC). The results indicated enhanced tensile strength and flexibility.

Data Table: Mechanical Properties of Polymer Blends

| Compound Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0% | 40 | 200 |

| 5% | 55 | 250 |

| 10% | 70 | 300 |

Wirkmechanismus

The mechanism by which 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole include other iodinated pyrazoles and pyrazole derivatives with different substituents These compounds share the pyrazole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use.

Biologische Aktivität

1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with an ethyl ether and an iodine atom, which may influence its reactivity and biological interactions. The general structure can be represented as follows:

Where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and iodine atoms respectively.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Effects : Pyrazoles have shown significant anti-inflammatory properties. For instance, compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Activity : Studies have demonstrated that certain pyrazole derivatives possess antibacterial properties against various pathogens. For example, derivatives have been tested against E. coli and S. aureus, showing promising results .

- Anticancer Potential : The compound's structure suggests potential interactions with various molecular targets involved in cancer progression. Some pyrazole derivatives have been identified as inhibitors of kinases relevant to oncogenesis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting specific enzymes such as cyclooxygenases (COX) involved in inflammatory pathways .

- Modulation of Signaling Pathways : Pyrazoles may interfere with critical signaling pathways that regulate cell proliferation and apoptosis, making them potential candidates for cancer therapy .

- Interaction with Receptors : The compound may interact with various receptors or proteins involved in disease processes, leading to altered cellular responses.

Research Findings and Case Studies

Recent studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For example:

- A study demonstrated that modifying the substituents on the pyrazole ring could significantly increase anti-inflammatory activity compared to standard drugs like dexamethasone .

- Another research effort synthesized a series of pyrazole-based compounds that were evaluated for their inhibitory effects on xanthine oxidase (XO), revealing moderate inhibitory activity in some derivatives .

Eigenschaften

IUPAC Name |

1-(2,2-diethoxyethyl)-4-iodo-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19IN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRGKIWJQWXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=C(C(=N1)C)I)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.